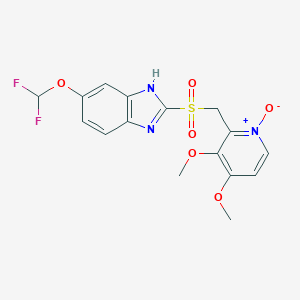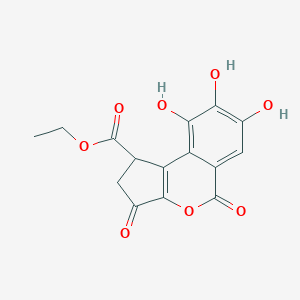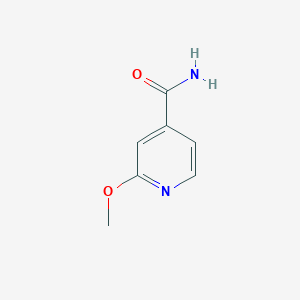
Pantoprazole Sulfone N-Oxide
概要
説明
Pantoprazole sulfone N-oxide (PSNO) is a novel proton pump inhibitor (PPI) with potential applications in scientific research. It is a derivative of pantoprazole, a widely used PPI in clinical practice. PSNO has been studied in several areas of biochemistry and physiology, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Pharmaceutical Impurity Analysis : Pantoprazole sodium impurities, including Pantoprazole Sulfone N-Oxide, can be identified and characterized using spectral data, which is crucial in drug development and manufacturing processes (Reddy et al., 2007).
Corrosion Inhibition : Pantoprazole sodium, from which this compound is derived, is effective in inhibiting zinc corrosion in acidic solutions. This application is significant in the field of materials science (Saadawy, 2018).
Gastrointestinal Treatment : Pantoprazole's interaction with cytochrome P450 and coadministered drugs suggests its safety and effectiveness in treating acid-related gastrointestinal diseases. This indicates the potential therapeutic role of its metabolites, including this compound (Huber et al., 1996).
Gastric Enzyme Inhibition : Pantoprazole inhibits gastric H+/K(+)-ATPase activity, which is crucial in acid secretion in the stomach. This enzyme inhibition is a key aspect of its therapeutic application in acid-related disorders (Shin et al., 1993).
Veterinary Medicine : In neonatal calves, Pantoprazole, and consequently Pantoprazole Sulfone, has a shorter plasma clearance and longer elimination half-life. Its metabolites, including this compound, are detected in edible tissues, highlighting its significance in veterinary pharmacology (Olivarez et al., 2020).
Metabolism Studies in Animals : Pantoprazole metabolism in rats involves conjugation with glutathione, leading to the formation of various metabolites, including this compound. Understanding this metabolism is crucial for its application in pharmacokinetics (Zhong, Xie, & Chen, 2005).
作用機序
Target of Action
Pantoprazole Sulfone N-Oxide, like Pantoprazole, primarily targets the (H+, K+)-ATPase enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses both basal and stimulated gastric acid secretion .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of this compound persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, it prevents the final step in gastric acid production, leading to a decrease in both basal and stimulated gastric acid secretion . The downstream effects of this include the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Pantoprazole, which is chemically similar, is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of gastric acid secretion . This results in the promotion of healing of tissue damage caused by gastric acid and the management of conditions such as GERD and Zollinger-Ellison Syndrome . Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of Pantoprazole Sodium Sesquihydrate, a related compound, has been carried out in water, which is both economical and environmentally friendly . Furthermore, the release of Pantoprazole from drug carriers is temperature-sensitive . These factors can potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Exposure to Pantoprazole Sulfone N-Oxide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
将来の方向性
Pantoprazole, from which Pantoprazole Sulfone N-Oxide is derived, is used in the treatment of peptic ulcer of the duodenum or stomach in the acute phase, including those associated with the use of non-steroidal anti-inflammatory drugs . Future research may focus on improving the stability of Pantoprazole and minimizing the formation of impurities like this compound .
生化学分析
Biochemical Properties
Pantoprazole Sulfone N-Oxide plays a role in biochemical reactions as a metabolite of pantoprazole. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4, which are involved in its metabolism . These interactions are crucial for the conversion of pantoprazole to its sulfone and N-oxide derivatives. The compound’s interactions with these enzymes can influence its pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells, leading to reduced gastric acid secretion . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the stomach lining where acid secretion is regulated.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the hydrogen-potassium ATPase enzyme. By binding irreversibly to this enzyme, it inhibits its activity, leading to a decrease in gastric acid production . This inhibition is a result of the compound’s ability to form a covalent bond with the enzyme, preventing it from functioning normally.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light and oxygen exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of acid secretion and potential cellular adaptations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes. The primary metabolic pathway involves demethylation by CYP2C19, followed by sulfation . Other pathways include oxidation by CYP3A4, which further metabolizes the compound into various derivatives. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific tissues. This can affect its localization and accumulation in target areas.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the hydrogen-potassium ATPase enzyme . The compound’s activity is directed to specific compartments within these cells, facilitated by targeting signals and post-translational modifications. This localization is crucial for its function in reducing gastric acid secretion.
特性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O6S/c1-25-13-5-6-21(22)12(14(13)26-2)8-28(23,24)16-19-10-4-3-9(27-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTHABONYHEKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635346 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953787-55-8 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)




